9-Norketo FK-506

描述

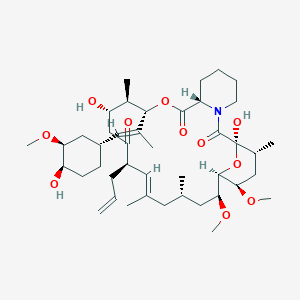

9-Norketo FK-506 is a derivative of the well-known immunosuppressant compound FK-506, also known as tacrolimus. Tacrolimus is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis. It is widely used to prevent organ transplant rejection and has various other therapeutic potentials, including antifungal, neuroprotective, and neuroregenerative activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-Norketo FK-506 involves the modification of the FK-506 molecule. The process typically includes selective oxidation at the 9-position of the FK-506 molecule to introduce a keto group. This can be achieved using various oxidizing agents under controlled conditions to ensure specificity and yield .

Industrial Production Methods

Industrial production of this compound follows similar principles to the production of FK-506. The process involves fermentation using genetically engineered strains of Streptomyces tsukubaensis, followed by extraction and purification. Optimization strategies, such as overexpression of specific regulatory proteins, have been employed to enhance the yield of FK-506 and its derivatives .

化学反应分析

Types of Reactions

9-Norketo FK-506 undergoes several types of chemical reactions, including:

Oxidation: Introduction of the keto group at the 9-position.

Reduction: Potential reduction of the keto group back to a hydroxyl group.

Substitution: Possible substitution reactions at various positions on the macrolide ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major product of the oxidation reaction is this compound itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used .

科学研究应用

9-Norketo FK-506 has several scientific research applications, including:

作用机制

The mechanism of action of 9-Norketo FK-506 is similar to that of FK-506. It binds to the intracellular protein FKBP-12 (FK506-binding protein), forming a complex that inhibits the activity of calcineurin, a phosphatase involved in T-cell activation. This inhibition prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppressive effects .

相似化合物的比较

Similar Compounds

FK-506 (Tacrolimus): The parent compound, widely used as an immunosuppressant.

FK-520 (Ascomycin): An ethyl analog of FK-506 with similar immunosuppressive properties.

Rapamycin: Another macrolide with immunosuppressive and antiproliferative activities.

Uniqueness

9-Norketo FK-506 is unique due to the presence of the keto group at the 9-position, which may confer different biological activities and pharmacokinetic properties compared to its parent compound FK-506 and other analogs .

生物活性

9-Norketo FK-506, a derivative of the immunosuppressant FK-506 (tacrolimus), has garnered attention for its potential biological activities, particularly in the fields of immunosuppression and neuroprotection. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.

This compound operates through a mechanism similar to that of FK-506. It binds to the intracellular protein FKBP-12 (FK506-binding protein), forming a complex that inhibits calcineurin, a phosphatase crucial for T-cell activation. This inhibition prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppressive effects . The detailed mechanism can be summarized as follows:

- Binding : this compound binds to FKBP-12.

- Calcineurin Inhibition : The complex inhibits calcineurin activity.

- Cytokine Suppression : This leads to reduced transcription of cytokines like IL-2, which is vital for T-cell proliferation.

Immunosuppressive Effects

This compound has been investigated for its immunosuppressive properties in various studies. A notable Phase II study evaluated its efficacy in preventing acute graft-versus-host disease (GVHD) when combined with methotrexate in patients undergoing marrow transplantation. The results indicated that this compound effectively reduced the incidence of acute GVHD .

Table 1: Summary of Immunosuppressive Studies

| Study Type | Population | Treatment | Outcome |

|---|---|---|---|

| Phase II Study | 43 patients | This compound + MTX | Reduced acute GVHD incidence |

| In vitro Study | T-cells | This compound | Inhibited T-cell proliferation |

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. Studies suggest that it may promote neuroregeneration and protect against neurodegenerative conditions by modulating calcium signaling pathways .

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, treatment with this compound resulted in improved neuronal survival and function compared to control groups. This suggests its potential application in treating neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic use. Following administration, it exhibits rapid absorption and extensive distribution throughout the body. Key pharmacokinetic parameters include:

- Half-life : Approximately 10 hours in humans.

- Clearance : High clearance rates indicating significant metabolism.

- Volume of Distribution : Extensive distribution suggesting high tissue affinity .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Mean Half-life | ~10 hours |

| Mean Plasma Clearance | 143 L/h |

| Volume of Distribution | 1,342 L |

Therapeutic Applications

Given its immunosuppressive and neuroprotective properties, this compound has potential applications in several medical fields:

- Organ Transplantation : As an alternative to traditional immunosuppressants like cyclosporine A.

- Autoimmune Diseases : Potentially beneficial in conditions requiring immune modulation.

- Neurodegenerative Disorders : Investigated for its role in protecting against neuronal damage.

属性

IUPAC Name |

(1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69NO11/c1-10-13-31-19-25(2)18-26(3)20-37(52-8)40-38(53-9)22-28(5)43(50,55-40)42(49)44-17-12-11-14-32(44)41(48)54-39(29(6)34(46)24-35(31)47)27(4)21-30-15-16-33(45)36(23-30)51-7/h10,19,21,26,28-34,36-40,45-46,50H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOVJTTUBQJLEI-SZUBLZBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858221 | |

| Record name | (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123719-19-7 | |

| Record name | (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。